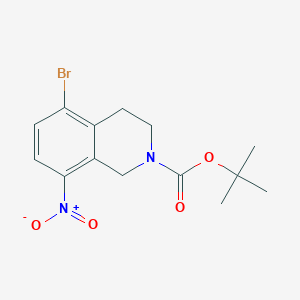
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5th position, and a nitro group at the 8th position on the tetrahydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated at the 5th position using bromine or a brominating agent under controlled conditions.
Nitration: The brominated intermediate is then nitrated at the 8th position using a nitrating agent such as nitric acid or a nitrating mixture.
Protection: The final step involves the introduction of the Boc protecting group at the nitrogen atom. This is achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Reduction Reactions: The nitro group at the 8th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (e.g., LiAlH4, NaBH4).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Reduction: 2-Boc-5-bromo-8-amino-1,2,3,4-tetrahydroisoquinoline.
Deprotection: 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is primarily related to its ability to undergo various chemical transformations. The presence of the Boc protecting group allows for selective reactions at other positions on the molecule. The bromine and nitro groups provide sites for further functionalization, enabling the synthesis of diverse derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivatives synthesized and their intended applications.
Vergleich Mit ähnlichen Verbindungen
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
- 2-Boc-6-carboxy-1,2,3,4-tetrahydroisoquinoline
- N-Boc-8-hydroxy-1,2,3,4-tetrahydroisoquinoline
- N-Boc-5-hydroxy-1,2,3,4-tetrahydroisoquinoline
- 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
These compounds share the tetrahydroisoquinoline core structure but differ in the substituents and their positions, which influence their chemical reactivity and potential applications. The unique combination of the Boc protecting group, bromine, and nitro groups in this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Eigenschaften
IUPAC Name |
tert-butyl 5-bromo-8-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)12(17(19)20)5-4-11(9)15/h4-5H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHHUEYIJZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














